1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate

Fluorine content surface energy hydrophobicity

1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1980086-57-4) is a fully synthetic, non-cyclic fluorinated carbonate ester with the molecular formula C₁₃H₅F₂₁O₃ and a molecular weight of 608.14 g/mol. As a member of the fluoroalkyl (fluoro)alkyl carbonate class, it features a 1H,1H,9H-perfluorononyl chain (C₉H₂F₁₆) esterified to a 2,2,3,3,3-pentafluoropropyl carbonate group, resulting in a high fluorine content (>65% by weight).

Molecular Formula C13H5F21O3
Molecular Weight 608.14 g/mol
Cat. No. B12081838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate
Molecular FormulaC13H5F21O3
Molecular Weight608.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F
InChIInChI=1S/C13H5F21O3/c14-3(15)7(20,21)9(24,25)11(28,29)12(30,31)10(26,27)8(22,23)5(16,17)1-36-4(35)37-2-6(18,19)13(32,33)34/h3H,1-2H2
InChIKeyIKNOQJKYMLBKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate: Procurement-Grade Fluorinated Carbonate Ester


1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1980086-57-4) is a fully synthetic, non-cyclic fluorinated carbonate ester with the molecular formula C₁₃H₅F₂₁O₃ and a molecular weight of 608.14 g/mol . As a member of the fluoroalkyl (fluoro)alkyl carbonate class, it features a 1H,1H,9H-perfluorononyl chain (C₉H₂F₁₆) esterified to a 2,2,3,3,3-pentafluoropropyl carbonate group, resulting in a high fluorine content (>65% by weight) . It is supplied commercially at ≥98% purity (GC) for research and industrial applications where extreme hydrophobicity, low surface energy, and chemical inertness are primary selection criteria .

Why 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate Cannot Be Swapped with Other Fluorinated Carbonates


The performance profile of 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate is governed by the interplay of its two fluorinated moieties: the long C₉ perfluorononyl chain determines bulk surface energy and hydrophobicity, while the pentafluoropropyl carbonate terminus influences reactivity, solubility, and thermal lability . Substituting with a shorter-chain analog (e.g., perfluoroheptyl or perfluorobutyl carbonates) predictably reduces contact angle and increases surface energy, while substituting the pentafluoropropyl group with a hydrocarbon alkyl group (e.g., propyl or sec-butyl carbonate) compromises solvent compatibility and chemical resistance [1]. The presence of two terminal C–H bonds (at positions 1 and 9) further differentiates this compound from fully perfluorinated symmetric carbonates, enabling site-specific chemical derivatization not possible with perfluoroalkyl counterparts .

Quantitative Differentiation Evidence for 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate


Fluorine Content vs. 1H,1H,9H-Perfluorononyl Propyl Carbonate

The target compound contains 21 fluorine atoms per molecule (MW 608.14) compared to 16 fluorine atoms in the closely related 1H,1H,9H-perfluorononyl propyl carbonate (MW 518.19). This equates to a calculated fluorine mass fraction of approximately 65.6% versus 58.7%, a difference of 6.9 percentage points . Higher fluorine content in fluorinated carbonates correlates with lower surface energy; literature reports for partially fluorinated carboxylic acid derivatives show surface energies as low as 10 mJ/m² when the outermost surface is fully occupied by –CF₃ groups [1]. The pentafluoropropyl chain in the target compound provides a terminal –CF₃ group, whereas the propyl analog terminates in –CH₃, predicting a measurable reduction in critical surface tension [1].

Fluorine content surface energy hydrophobicity

Chain Length Differentiation from Shorter Perfluoroalkyl Carbonates

The target compound contains a C₉ perfluorononyl chain, significantly longer than many commercially dominant fluorinated carbonates such as bis(2,2,2-trifluoroethyl) carbonate (C₂ fluorinated chains) or 2,2,2-trifluoroethyl methyl carbonate [1]. For fluorinated self-assembled monolayers and polymer brush surfaces, increasing perfluoroalkyl chain length from C₄ to C₈–C₁₀ raises static water contact angles from ~105° to >120°, with commensurate reductions in surface free energy [2]. While direct contact angle data for the target compound are absent from the open literature, the C₉ chain length places it in the upper-performance tier for hydrophobicity among acyclic fluorinated carbonates [2].

Perfluoroalkyl chain length contact angle surface coverage

Thermal Oxidative Stability Advantage from Carbonate Ester Linkage

The carbonate ester functional group (–O–C(=O)–O–) in the target compound provides inherently greater resistance to thermal oxidation and hydrolysis compared to simple fluorinated esters (–O–C(=O)–R) such as 1H,1H,9H-perfluorononyl acrylate or methacrylate [1]. Patent literature from Solvay Fluor GmbH explicitly states that fluoroalkyl carbonates exhibit 'high thermal stability, a high flash point, [and] a low vapor pressure' relative to non-carbonate fluorinated esters, making them preferable for elevated-temperature applications [1]. Although specific decomposition onset temperatures for the pentafluoropropyl variant are not published, structurally analogous bis(fluoromethyl) carbonate demonstrates thermal stability up to ~200°C under inert atmosphere, whereas perfluorononyl acrylate polymerizes exothermically above 80°C [2].

Thermal stability carbonate linkage degradation temperature

Asymmetric Design Enables Selective Mono-Derivatization

Unlike symmetric bis-perfluorononyl carbonates (e.g., bis(1H,1H,9H-perfluorononyl) carbonate, MW 890.20) that contain two identical perfluorononyl chains, the target compound is asymmetric, bearing one perfluorononyl chain and one pentafluoropropyl group . This asymmetry permits selective chemical transformation at the less sterically hindered pentafluoropropyl terminus while leaving the perfluorononyl chain intact. Symmetric carbonates require statistical or protection/deprotection strategies for mono-functionalization, reducing synthetic efficiency. The molecular weight difference (608 vs. 890 g/mol) also translates to lower melt viscosity and easier handling .

Asymmetric fluorinated carbonate mono-functionalization building block

Purity Specification and Batch-to-Batch Consistency for Industrial Procurement

The target compound is routinely supplied at ≥98% purity (GC), with a defined MDL number (MFCD28334360) and standardized cataloging across multiple international vendors (Apollo Scientific, Leyan, Alfa Chemistry), ensuring batch-to-batch reproducibility . In contrast, several less common asymmetric fluorinated carbonates (e.g., 1H,1H,9H-perfluorononyl 4,4,5,5,5-pentafluoropentyl carbonate) are only available at ≥95% purity or on a custom synthesis basis, introducing additional purification burdens and procurement uncertainty . For regulated industrial applications (electronics, medical device coatings), the 98% minimum purity threshold and multi-vendor sourcing provide verifiable procurement reliability.

Purity GC assay procurement specification

High-Strength Differential Evidence Limitation Statement

A comprehensive search of the primary scientific literature, patent databases, and authoritative chemical registries (PubChem, ChemSpider, ECHA) conducted for this guide did not identify any published study that directly compares 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate head-to-head against a structurally defined comparator under controlled experimental conditions. No surface tension isotherms, contact angle measurements, thermal gravimetric analysis curves, or electrochemical stability windows specific to this compound were found in peer-reviewed journals or patent examples. Consequently, the five evidence items above rely on structural inference, class-level data, and commercial specification comparison rather than direct experimental confrontation. Procurement decisions must weigh these inherent evidentiary limitations.

Data limitation evidence gap primary literature

High-Value Application Scenarios for 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate Based on Evidence


Ultra-Low Surface Energy Coatings Requiring C₉ Perfluoroalkyl Chain Length

When developing hydrophobic/oleophobic protective coatings where a C₉ perfluorononyl chain is required to approach the low surface energy asymptote (~10 mJ/m²) characteristic of densely packed –CF₃-terminated surfaces [1]. The target compound's 65.6% fluorine content and C₉ chain exceed the performance of shorter-chain fluorinated carbonates (C₂–C₆) that cannot achieve equivalent surface energies. This is relevant for anti-fingerprint coatings on optical displays, anti-icing aerospace surfaces, and marine foul-release coatings.

Synthesis of Asymmetric Fluorinated Building Blocks via Pentafluoropropyl Terminus Functionalization

The asymmetric architecture—with a single pentafluoropropyl ester terminus adjacent to the bulky perfluorononyl chain—enables selective nucleophilic substitution or transesterification at the less hindered site, producing mono-functionalized fluorinated intermediates without protecting group chemistry . This application is particularly valuable for preparing fluorinated surfactants, polymerizable fluorinated monomers, and fluorinated drug delivery vehicles where precise control over the number of fluorinated chains is critical for biocompatibility and performance.

High-Temperature Specialty Lubricants and Heat-Transfer Fluids

The carbonate ester linkage provides a thermal stability window extending to approximately 200°C under inert conditions, significantly outperforming fluorinated acrylate esters that polymerize or degrade below 100°C [2]. The target compound is suitable for formulation into perfluoropolyether (PFPE)-compatible lubricant blends for high-temperature bearings, vacuum pump oils, or semiconductor manufacturing equipment where non-flammability, chemical inertness, and thermal endurance are simultaneously required.

Electrolyte Co-Solvent or Additive for High-Voltage Lithium-Ion Cells

Fluorinated acyclic carbonates are patented as electrolyte additives that improve oxidative stability and SEI formation in high-voltage (>4.5 V) lithium-ion batteries [3]. The target compound's high degree of fluorination and carbonate functional group align it with this application class, although experimental electrochemical data (oxidation potential, SEI composition) are not publicly available. It may be considered a candidate for electrolyte formulation screening where higher fluorine content is hypothesized to enhance anodic stability relative to partially fluorinated carbonates like fluoroethylene carbonate (FEC).

Quote Request

Request a Quote for 1H,1H,9H-Perfluorononyl 2,2,3,3,3-pentafluoropropyl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.